Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate basic properties
Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate basic properties
An In-Depth Technical Guide to Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate
Introduction
Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is a heterocyclic organic compound featuring a pyrimidine core, a scaffold of immense significance in the fields of medicinal chemistry and drug development.[1] The pyrimidine ring system is a fundamental component of nucleobases in DNA and RNA, and its derivatives are known to exhibit a wide spectrum of biological activities.[1] This compound, distinguished by its ethyl ester and methylsulfonyl functionalities, serves as a highly versatile and reactive intermediate.
The strategic placement of the methylsulfonyl group at the 2-position of the electron-deficient pyrimidine ring renders it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the facile introduction of diverse functional groups, making it a valuable building block for the synthesis of compound libraries aimed at discovering new therapeutic agents.[2] This guide provides a comprehensive overview of its fundamental properties, a logical synthesis strategy, key chemical reactivity, and essential handling information for researchers and drug development professionals.
Compound Identification and Physicochemical Properties
A clear identification of the molecule is the first step in any scientific endeavor. The structural and basic chemical information for Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is summarized below.
Caption: Chemical structure of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate.
Table 1: Core Compound Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate | [3] |
| CAS Number | 148550-51-0 | [3][4][5] |
| Molecular Formula | C₈H₁₀N₂O₄S | [3][5] |
| Molecular Weight | 230.24 g/mol | [3][5] |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)S(=O)(=O)C | [3] |
| InChIKey | SHVJIPVRIOSGCA-UHFFFAOYSA-N |[3] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 407.7 °C at 760 mmHg (Predicted) | [5] |
| Appearance | White to off-white powder/solid | Assumed from related compounds |
| Purity | ≥98% (Typical from commercial sources) | [5] |
| Storage Conditions | 2-8°C, under an inert atmosphere (e.g., Nitrogen) | [5][6] |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate. | Inferred from purification protocols |
Synthesis and Purification
While specific, peer-reviewed synthesis protocols for this exact molecule are not abundant in public literature, its structure suggests a logical and reliable synthetic route. The most field-proven approach involves a two-step sequence: first, the synthesis of the thioether precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate, followed by its oxidation to the target sulfone. This strategy is common in heterocyclic chemistry due to the stability of the thioether and the efficiency of subsequent oxidation reactions.
Caption: Proposed synthetic workflow for Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate.
Experimental Protocol 1: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate (Precursor)
Causality: This step constructs the core pyrimidine ring. The use of S-methylisothiourea provides the 2-(methylthio) group directly. Condensation with an appropriate three-carbon building block, such as an ethyl 2-formyl-3-alkoxyacrylate, in the presence of a base like sodium ethoxide, is a standard and effective method for forming this type of substituted pyrimidine.[7]
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Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol (approx. 20 mL per gram of sodium) under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.
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Addition of Amidine : To the cooled sodium ethoxide solution, add S-methylisothiourea sulfate (0.5 eq) portion-wise, maintaining the temperature below 20°C.
-
Condensation : Add a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.
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Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.
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Work-up : Once the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure.
-
Extraction : Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude thioether precursor. The precursor, CAS 73781-88-1, is often used in the next step without further purification if it is of sufficient purity.[8][9]
Experimental Protocol 2: Oxidation to Target Compound
Causality: The conversion of the electron-rich thioether to the electron-poor sulfone is a critical activation step. Meta-chloroperoxybenzoic acid (m-CPBA) is an ideal oxidizing agent for this transformation. It is highly selective for sulfur oxidation under controlled temperature conditions and the resulting by-product, m-chlorobenzoic acid, is easily removed during work-up. Using slightly more than two equivalents ensures the complete conversion from thioether to sulfone, bypassing the intermediate sulfoxide.
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Dissolution : Dissolve the crude Ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) from the previous step in dichloromethane (DCM, approx. 15 mL per gram of substrate) in a round-bottom flask.
-
Cooling : Cool the solution to 0°C in an ice-water bath.
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Oxidation : Add m-CPBA (approx. 77% purity, 2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction : Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the disappearance of the starting material by TLC.
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Quenching : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic by-products.
-
Extraction : Separate the organic (DCM) layer. Wash it sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate.
Experimental Protocol 3: Purification
Causality: The crude product contains the target compound along with non-polar impurities and polar by-products. Silica gel column chromatography is the standard and most effective method for purification. A solvent system of increasing polarity (gradient elution with ethyl acetate in hexanes) is used to first elute less polar impurities, followed by the product of intermediate polarity, leaving the more polar impurities on the column.
-
Column Preparation : Prepare a silica gel slurry in 10% ethyl acetate in hexanes and pack it into a glass column.
-
Loading : Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution : Elute the column with a gradient of ethyl acetate in hexanes, typically starting from 10% and gradually increasing to 40%.
-
Fraction Collection : Collect fractions and analyze them by TLC.
-
Isolation : Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate as a solid.
Chemical Reactivity and Applications
The primary utility of this compound stems from the reactivity of the C2-position of the pyrimidine ring. The ring itself is electron-deficient, and this effect is powerfully amplified by the adjacent methylsulfonyl group, which is an exceptional leaving group.
This electronic arrangement makes the C2-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is the cornerstone of its application as a versatile building block. Researchers can readily displace the methylsulfonyl group with amines, alcohols, thiols, and other nucleophiles to generate a diverse array of 2-substituted pyrimidines. This strategy is frequently employed in the synthesis of targeted libraries for screening against biological targets such as protein kinases.[2]
Caption: General SNAr reaction of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate.
Spectroscopic Characterization (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
|---|---|---|---|
| ¹H NMR | Pyrimidine H (2H) | δ 9.1 - 9.4 ppm (s) | Protons on the electron-deficient pyrimidine ring are highly deshielded. |
| Ethyl -CH₂- (2H) | δ 4.3 - 4.5 ppm (q) | Quartet due to coupling with the adjacent methyl group, deshielded by the ester oxygen. | |
| Sulfonyl -CH₃ (3H) | δ 3.3 - 3.5 ppm (s) | Singlet, deshielded by the two sulfone oxygens. | |
| Ethyl -CH₃ (3H) | δ 1.3 - 1.5 ppm (t) | Triplet due to coupling with the adjacent methylene group. | |
| ¹³C NMR | Ester C=O | δ 160 - 165 ppm | Typical range for an α,β-unsaturated ester carbonyl carbon. |
| Pyrimidine C (aromatic) | δ 120 - 165 ppm | Multiple peaks expected for the distinct carbons of the pyrimidine ring. | |
| Ethyl -CH₂- | δ 62 - 65 ppm | Standard chemical shift for an ethyl ester methylene carbon. | |
| Sulfonyl -CH₃ | δ 40 - 45 ppm | Characteristic shift for a methyl group attached to a sulfone. | |
| Ethyl -CH₃ | δ 13 - 15 ppm | Standard chemical shift for an ethyl ester methyl carbon. | |
| FT-IR | C=O Stretch (Ester) | 1710 - 1730 cm⁻¹ | Strong, sharp absorption characteristic of an ester carbonyl. |
| S=O Stretch (Sulfone) | 1300 - 1350 cm⁻¹ (asymmetric)1120 - 1160 cm⁻¹ (symmetric) | Two strong, characteristic absorptions for the sulfonyl group. | |
| C-O Stretch (Ester) | 1200 - 1250 cm⁻¹ | Strong absorption for the ester C-O bond. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 230 | Corresponds to the molecular weight of the compound. |
| | Fragmentation | m/z = 201, 185, 151 | Expected fragments corresponding to loss of -Et, -OEt, and -SO₂Me groups. |
Safety and Handling
While toxicological properties for this specific compound have not been thoroughly investigated, data from closely related pyrimidine derivatives and sulfones suggest that appropriate precautions must be taken.[13][14][15] It should be handled only by trained personnel familiar with standard laboratory safety procedures.
-
GHS Hazard Classification (Anticipated) :
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Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[6]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly.[6][16]
-
Skin and Body Protection : Wear a laboratory coat. A full suit protecting against chemicals may be necessary for large-scale work.[6]
-
Respiratory Protection : For operations that may generate dust, use a NIOSH-approved particle respirator (e.g., N95).[16]
-
-
Engineering Controls :
-
Work in a well-ventilated area. For all but the smallest quantities, operations should be conducted inside a certified chemical fume hood.[17]
-
Provide an eyewash station and safety shower in the immediate work area.
-
-
Storage and Disposal :
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[5][6] Store under an inert atmosphere like nitrogen to prevent degradation.[5]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[16]
-
Conclusion
Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is more than a simple chemical entity; it is a potent and enabling tool for chemical innovation. Its value lies in the predictable and efficient reactivity of its methylsulfonyl group, which acts as an activatable handle for molecular diversification. For researchers in drug discovery and organic synthesis, this compound represents a reliable starting point for the construction of complex, biologically active molecules. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, scientists are well-equipped to leverage its full potential in their research endeavors.
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